

Spectroscopic Profile of Piperazine-2,5-dione: An In-depth Technical Guide

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Compound of Interest

Compound Name: Piperazine-2-thione

Cat. No.: B12107080

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Note on **Piperazine-2-thione**: Extensive searches for experimental spectroscopic data (NMR, IR, Mass) for **piperazine-2-thione** did not yield any available results. This suggests that the compound may be unstable, not well-characterized, or known by a different chemical name. Consequently, this guide will provide a comprehensive spectroscopic analysis of the closely related and well-documented compound, piperazine-2,5-dione, also known as glycine anhydride. This diketopiperazine serves as a valuable proxy for understanding the spectroscopic characteristics of the piperazine ring system.

Introduction

Piperazine-2,5-dione is the simplest cyclic dipeptide, formed from the condensation of two glycine molecules.^{[1][2]} Its rigid, planar structure and presence in various natural products and biologically active compounds make it a significant molecule in medicinal chemistry and drug development.^{[3][4]} A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This guide presents a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for piperazine-2,5-dione.

Spectroscopic Data

The following sections summarize the key spectroscopic data for piperazine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For piperazine-2,5-dione, the symmetry of the molecule simplifies its NMR spectra.

Table 1: ^1H NMR Spectroscopic Data for Piperazine-2,5-dione

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.8 - 4.1	Singlet	CH_2
~8.0 - 8.5	Singlet (broad)	NH

Solvent: DMSO-d_6

Table 2: ^{13}C NMR Spectroscopic Data for Piperazine-2,5-dione

Chemical Shift (δ) ppm	Assignment
~45	CH_2
~167	C=O

Solvent: DMSO-d_6

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of piperazine-2,5-dione is characterized by the prominent absorption bands of the amide functional groups.

Table 3: IR Spectroscopic Data for Piperazine-2,5-dione

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200 - 3400	Strong, Broad	N-H stretch
~1650 - 1700	Strong	C=O stretch (Amide I)
~1450 - 1550	Medium	N-H bend (Amide II)
~1200 - 1300	Medium	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for Piperazine-2,5-dione

m/z	Relative Intensity	Assignment
114	High	[M] ⁺ (Molecular Ion)
86	Medium	[M - CO] ⁺
70	Medium	[M - CO - NH ₂] ⁺
56	High	[M - 2CO] ⁺
42	High	[CH ₂ =C=O] ⁺ or [CH ₂ =N=CH ₂] ⁺
30	High	[CH ₂ =NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and

placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid piperazine-2,5-dione is commonly obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.^[5]

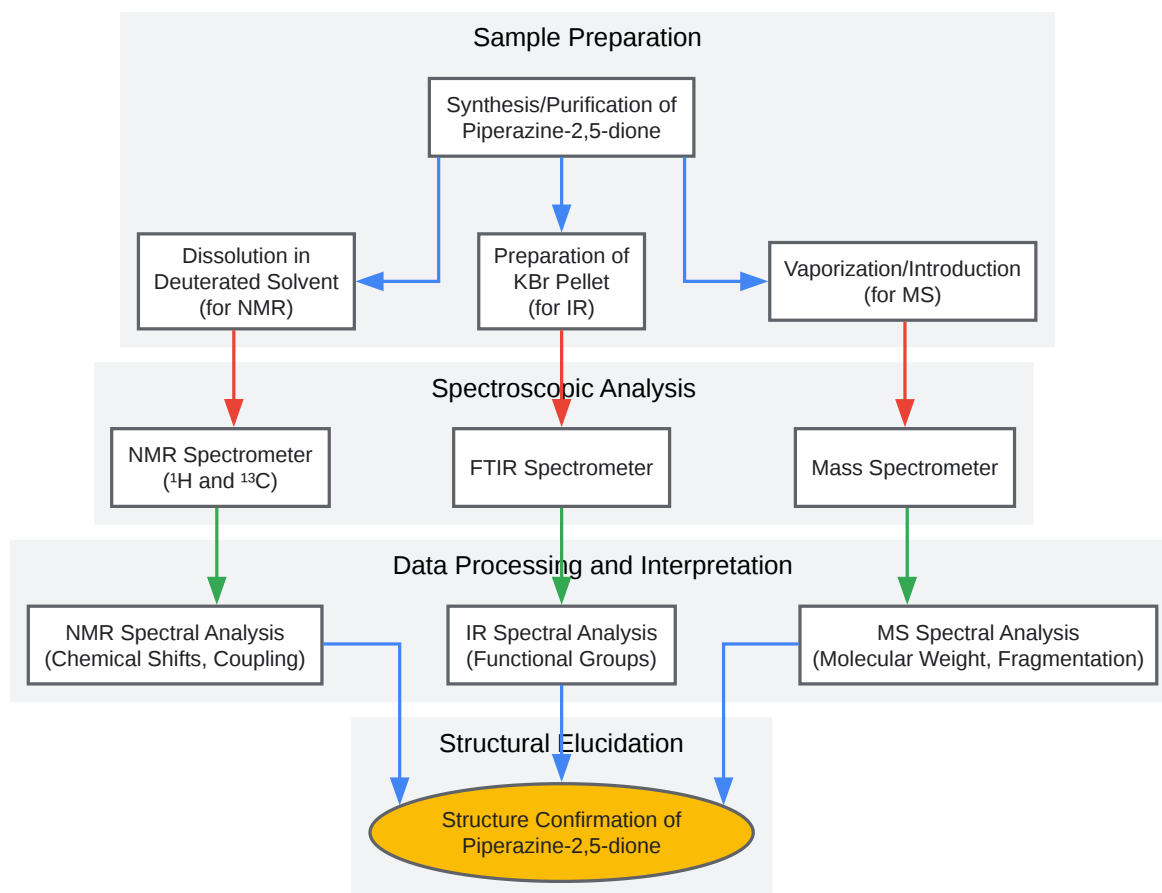
Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile molecules like piperazine-2,5-dione. The sample is introduced into the mass spectrometer, where it is ionized by a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like piperazine-2,5-dione.

General Workflow for Spectroscopic Analysis



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General workflow for the spectroscopic analysis of a chemical compound.

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